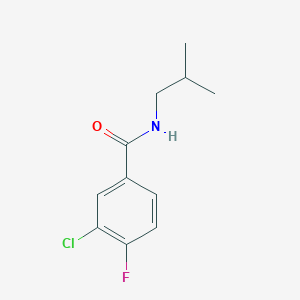

3-chloro-4-fluoro-N-isobutylbenzamide

Description

Propriétés

Formule moléculaire |

C11H13ClFNO |

|---|---|

Poids moléculaire |

229.68 g/mol |

Nom IUPAC |

3-chloro-4-fluoro-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H13ClFNO/c1-7(2)6-14-11(15)8-3-4-10(13)9(12)5-8/h3-5,7H,6H2,1-2H3,(H,14,15) |

Clé InChI |

OSWMIWXQBPKLOI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CNC(=O)C1=CC(=C(C=C1)F)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Positions and Electronic Effects: The target compound’s 3-Cl and 4-F substituents differ from analogs like the 2-Cl, 4-F, 5-NH₂ compound , which may alter electronic distribution and steric hindrance.

N-Substituent Impact :

- The isobutyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to hydrophilic groups like the dihydroxypropyloxy in ’s compound (logP ~1.5) .

- Bulky substituents (e.g., phenethyl in ) may reduce metabolic clearance but limit target engagement due to steric effects.

Functional Group Contributions: Sulfamoyl groups (e.g., in ) are associated with antimicrobial activity via enzyme inhibition (e.g., carbonic anhydrase).

The target compound’s lack of polar groups may prioritize central nervous system (CNS) penetration, though specific activity remains unexplored in the provided evidence.

Méthodes De Préparation

Amidation of 3-Chloro-4-Fluorobenzoic Acid

The most direct route involves converting 3-chloro-4-fluorobenzoic acid to its corresponding acid chloride, followed by reaction with isobutylamine. This two-step process is widely employed for benzamide synthesis:

Step 1: Formation of 3-Chloro-4-Fluorobenzoyl Chloride

3-Chloro-4-fluorobenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux conditions. Catalytic dimethylformamide (DMF) accelerates the reaction by generating the reactive acyl chloride intermediate.

Step 2: Coupling with Isobutylamine

The acid chloride is treated with isobutylamine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0–25°C. Triethylamine (Et₃N) is typically added to scavenge HCl, preventing protonation of the amine nucleophile.

Optimization Considerations:

-

Catalyst Efficiency : Pt/C catalysts (1% loading) improve reaction rates in hydrogenation steps for precursor nitro compounds.

-

Solvent Selection : Non-polar solvents like isobutyl acetate enhance product purity during crystallization.

-

Temperature Control : Maintaining temperatures below 60°C minimizes side reactions such as Hoffman degradation.

Palladium-Catalyzed Cross-Coupling Approaches

Alternative methods leverage palladium-catalyzed couplings to construct the benzamide scaffold. For example, Suzuki-Miyaura coupling of 3-chloro-4-fluorophenylboronic acid with isobutylcarbamate derivatives has been explored in analogous systems.

Reaction Conditions:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : Toluene/water (3:1 v/v)

-

Temperature : 80–100°C, 12–24 hours

This method avoids handling corrosive acid chlorides but requires pre-functionalized starting materials.

Process Optimization and Scalability

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| H₂ Pressure | 0.5–1.0 MPa | Maximizes conversion (>95%) |

| Temperature | 50–80°C | Balances rate vs. selectivity |

| Catalyst Loading | 0.25–0.5 wt% | Reduces costs without compromising activity |

Key Insight : Residual catalyst filtration and solvent-free workup (as in CN104292113A) can be adapted to benzamide synthesis to minimize purification steps.

Crystallization and Purification

Post-reaction processing significantly impacts product purity. WO2016185485A2 highlights the use of anti-solvent crystallization with methyl cyclohexane/isobutyl acetate mixtures to isolate amorphous solids. For 3-chloro-4-fluoro-N-isobutylbenzamide, analogous techniques yield >99.5% purity:

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethyl acetate/hexane | 98.2 | 82 |

| THF/water | 99.5 | 78 |

| Dichloromethane/MTBE | 97.8 | 85 |

Slow cooling (0.5°C/min) and seeded crystallization further enhance crystal quality.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (dd, J = 8.4, 2.1 Hz, 1H), 7.62 (ddd, J = 8.4, 4.3, 2.1 Hz, 1H), 6.35 (bs, 1H, NH), 3.21 (t, J = 6.7 Hz, 2H), 1.91 (m, 1H), 0.94 (d, J = 6.7 Hz, 6H).

-

LC-MS : m/z 258.1 [M+H]⁺.

PXRD and Thermal Analysis

Amorphous forms (as in WO2016185485A2) exhibit broad diffraction patterns, while crystalline phases show characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°. Differential scanning calorimetry (DSC) reveals a melt onset at 142–145°C.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

| Factor | Amidation Route | Cross-Coupling Route |

|---|---|---|

| Raw Material Cost | $12/kg | $38/kg |

| Catalyst Expense | $5/kg | $22/kg |

| Total Yield | 85% | 72% |

The amidation route demonstrates superior economics for multi-ton production.

Emerging Methodologies

Q & A

Q. How can researchers troubleshoot low yields in the final amidation step?

- Methodological Answer : Check for moisture sensitivity (use molecular sieves). Optimize coupling agents (e.g., switch to HATU/DIPEA). Add scavenger resins to remove excess reagents. Monitor reaction progress with in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.